molecular formula C10H7ClF3N3S B2602137 3-chloro-2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine CAS No. 338956-48-2

3-chloro-2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B2602137
CAS No.: 338956-48-2
M. Wt: 293.69
InChI Key: SMPKBOBRXYCJHC-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines (TFMPs) are a class of compounds that have gained significant attention in the agrochemical and pharmaceutical industries . They are characterized by the presence of a fluorine atom and a pyridine structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of TFMPs typically contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The chemical reactions involving TFMPs often involve the introduction of the TFMP group into other molecules. This can be achieved via direct fluorination or through the use of a trifluoromethyl-containing building block .


Physical and Chemical Properties Analysis

TFMP derivatives are known for their unique physical and chemical properties, which are largely attributed to the presence of the fluorine atom and the pyridine structure .

Scientific Research Applications

Application in Spin-Crossover and Crystallographic Phase Changes

The compound 4-(methylsulfanyl)-2,6-di(pyrazol-1-yl)pyridine (LSMe), a structurally related compound, has been used to study the interplay between spin-crossover and crystallographic phase changes. It shows an abrupt spin-transition at specific temperatures and undergoes a hysteretic crystallographic phase change, suggesting its potential application in materials science, especially in developing smart materials for sensors and memory devices (Cook et al., 2015).

Potential as Glucagon-Like Peptide 1 Receptor Agonists

A related compound, 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate, has been identified as a potential activator of glucagon-like peptide 1 receptor (GLP-1R), which plays a significant role in glucose metabolism and diabetes treatment. This compound has demonstrated effects in increasing GLP-1 secretion and glucose responsiveness, indicating its potential application in developing new anti-diabetic treatments (Gong et al., 2011).

Applications in Molecular Conformations and Hydrogen Bonding Studies

The molecular structures and conformations of various similar compounds have been studied, revealing intricate details about hydrogen bonding in zero, one, and two dimensions. This information is crucial for understanding molecular interactions and designing complex molecular architectures for applications in nanotechnology and materials science (Sagar et al., 2017).

Regioselective Methylsulfanylation

The compound has been involved in the regioselective C-3 methylsulfanylation of imidazo[1,2-a]pyridines. This process is crucial for modifying the chemical structure and properties of compounds, potentially leading to the discovery of new drugs and materials (Chen et al., 2017).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The demand for TFMP derivatives has been increasing steadily, and they have found wide-ranging potential applications, particularly in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

3-chloro-2-(2-methylsulfanylimidazol-1-yl)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3N3S/c1-18-9-15-2-3-17(9)8-7(11)4-6(5-16-8)10(12,13)14/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPKBOBRXYCJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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